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Compound of Interest

Compound Name: Thalidomide-PEG2-C2-NH2

Cat. No.: B3115336 Get Quote

For researchers, scientists, and drug development professionals embarking on studies

involving targeted protein degradation, obtaining high-quality reagents is paramount.

Thalidomide-PEG2-C2-NH2, a key building block in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), is available from several reputable suppliers specializing in chemical

reagents for research.

Key Suppliers:

MedchemExpress: A prominent supplier of research chemicals and biochemicals,

MedchemExpress offers Thalidomide-PEG2-C2-NH2 and its hydrochloride salt, providing

detailed product information and technical data.[1][2]

Invivochem: This supplier provides Thalidomide-PEG2-C2-NH2 for research use, with

information on product specifications and handling.

BroadPharm: Specializing in PEG linkers and bioconjugation reagents, BroadPharm offers a

range of thalidomide-based linkers, including versions with protective groups suitable for

multi-step PROTAC synthesis.[3]

Xcess Biosciences: This company supplies Thalidomide-PEG2-C2-NH2 hydrochloride,

along with its chemical and physical properties, for research applications.[4]

MySkinRecipes: This supplier also lists Thalidomide-PEG2-C2-NH2 hydrochloride for

research purposes.[5]
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Glycomindsynth: Offers Thalidomide-NH-PEG2-C2-NH2 with specified purity levels.[6]

It is important to note that this product is intended for research use only and is not for human

consumption.[1][7]

Application Notes
Thalidomide-PEG2-C2-NH2 is a bifunctional molecule comprising the thalidomide moiety,

which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker with

a terminal primary amine. This primary amine serves as a versatile chemical handle for

conjugation to a "warhead"—a ligand that specifically binds to a target protein of interest (POI).

The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close

proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome.

The PEG2 linker in Thalidomide-PEG2-C2-NH2 enhances the solubility and pharmacokinetic

properties of the resulting PROTAC. The length and composition of the linker are critical for the

formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately

determine the degradation efficiency.

Summary of Quantitative Data
For ease of comparison, the following table summarizes key quantitative data for Thalidomide-
PEG2-C2-NH2 and its hydrochloride salt, as provided by various suppliers. Researchers

should always refer to the Certificate of Analysis provided by the supplier for batch-specific

data.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/801/565/synple2-application-note-degrader-building-block-amine.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Linker_Technologies_in_PROTAC_Synthesis_Traditional_Amide_vs_Click_Chemistry.pdf
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/product/b3115336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3115336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Thalidomide-PEG2-C2-NH2
Thalidomide-PEG2-C2-NH2
Hydrochloride

Molecular Formula C₁₉H₂₄N₄O₆ C₁₉H₂₅ClN₄O₆

Molecular Weight 404.42 g/mol 440.88 g/mol

CAS Number
2064175-30-8 (related

structure)
2245697-87-2

Purity
≥95% to ≥98% (supplier

dependent)
≥98%

Appearance Solid Solid Powder

Storage Conditions -20°C for long-term storage
Dry, dark, and at -20°C for up

to 1 year

Solubility Soluble in DMSO
To be determined by the end-

user

Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond
Formation
This protocol describes a general method for conjugating Thalidomide-PEG2-C2-NH2 to a

target protein ligand (warhead) that possesses a carboxylic acid functional group.

Materials:

Thalidomide-PEG2-C2-NH2

Warhead with a carboxylic acid group

Amide coupling reagents (e.g., HATU, HOBt, EDC)

Anhydrous N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)
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HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

Analytical instruments (LC-MS, NMR) for characterization

Procedure:

Activation of the Warhead: In a clean, dry reaction vial, dissolve the warhead (1.0 equivalent)

in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-

nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-

30 minutes to activate the carboxylic acid.

Coupling Reaction: To the activated warhead solution, add a solution of Thalidomide-PEG2-
C2-NH2 (1.0 equivalent) in anhydrous DMF.

Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting

materials are consumed. The reaction time can vary from a few hours to overnight.

Purification: Upon completion, purify the reaction mixture using preparative reverse-phase

HPLC to isolate the desired PROTAC.

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS

and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading

the target protein in a cellular context.

Materials:

Cell line expressing the target protein

Synthesized PROTAC

Vehicle control (e.g., DMSO)

Cell culture medium and supplements
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Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system for chemiluminescence detection

Procedure:

Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere

overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10

µM) and a vehicle control for a specified time (e.g., 24 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Detect the signal using an imaging system.

Loading Control: Strip the membrane and re-probe with an antibody against a loading control

to ensure equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

target protein levels to the loading control and express them as a percentage of the vehicle-

treated control.

Protocol 3: Cell Viability Assay
This protocol describes how to evaluate the effect of the synthesized PROTAC on cell viability

using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

Cell line of interest

Synthesized PROTAC

Vehicle control (e.g., DMSO)

White, opaque 96-well plates suitable for luminescence measurements

CellTiter-Glo® reagent

Luminometer

Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the synthesized PROTAC and a

vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell

culture conditions.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot

the results as a dose-response curve to determine the half-maximal inhibitory concentration

(IC50).
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Caption: Mechanism of action of a thalidomide-based PROTAC.
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Caption: A typical experimental workflow for PROTAC development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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